molecular formula C9H9NO2S B2466774 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one CAS No. 99286-44-9

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one

Cat. No.: B2466774
CAS No.: 99286-44-9
M. Wt: 195.24
InChI Key: BHBDNZLTNMQLQX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Table 1: Molecular Identity and Nomenclature

Property Value/Description Source
CAS Number 99286-44-9
IUPAC Name 6-Methoxy-4H-1,4-benzothiazin-3-one
Molecular Formula C₉H₉NO₂S
Molecular Weight 195.24 g/mol
Synonyms 6-Methoxy-2H-1,4-benzothiazin-3(4H)-one, 6-methoxy-2,4-dihydro-1,4-benzothiazin-3-one

The compound is structurally related to benzothiazinones, a class of nitroaromatic derivatives renowned for their antimycobacterial activity. Its systematic nomenclature reflects the fusion of a benzene ring (positions 1–4) and a thiazine ring (positions 1,4-diazine with sulfur at position 2), with specific substituents at positions 3 (ketone) and 6 (methoxy).

Structural Features and Isomeric Considerations

Table 2: Key Structural Features

Feature Description Source
Ring System Fused benzene (C1–C6) and thiazine (N1–S2–C3–N4–C5–C6)
Substituents Methoxy group at C6, ketone at C3
Tautomerism No reported tautomerism; stable 4H-isoform

The compound’s structure includes:

  • Electron-deficient thiazine ring : Conjugation between the sulfur atom (S2) and the ketone (C3) enhances electrophilicity, a critical feature for interactions with nucleophilic targets like cysteine residues in enzymes.
  • Methoxy substituent : Positioned at the para-phenyl site (C6), this group modulates electronic effects and solubility. Methoxy groups are often introduced in drug design to balance lipophilicity and hydrogen-bonding capacity.
  • Ketone functionality : The carbonyl group at C3 participates in covalent bonding with target proteins, as observed in related benzothiazinones like BTZ043.

No isomeric forms (e.g., cis/trans or tautomeric) are reported for this compound, though the 2,4-dihydro configuration distinguishes it from fully aromatic benzothiazoles.

Historical Context in Benzothiazinone Research

Benzothiazinones emerged as antitubercular agents in the early 2000s, following the discovery of BTZ043 (a nitro-substituted derivative) as a potent inhibitor of Mycobacterium tuberculosis DprE1 enzyme. Key milestones include:

  • Synthetic Evolution :

    • Early methods : Cyclization of 2-aminothiophenol with carboxylic acid derivatives or nitro compounds.
    • Modern approaches : Copper-catalyzed Ullmann coupling for regioselective synthesis of 1,4-benzothiazin-3-ones.
    • Functionalization : Introduction of electron-withdrawing groups (e.g., methoxy) to optimize metabolic stability and target binding.
  • Biological Significance :

    • Target interaction : Benzothiazinones covalently bind to DprE1 via semimercaptal adduct formation, irreversibly inhibiting arabinogalactan synthesis.
    • Methoxy derivatives : Methoxy substitutions at the phenyl ring (e.g., C6) are explored to enhance binding affinity and reduce off-target effects.
  • Comparative Analysis :

    Feature BTZ043 (Nitro-substituted) This compound
    Electron-deficient group Nitro (C5) Methoxy (C6)
    Target binding DprE1 (covalent) Hypothetical (similar mechanism)
    Solubility Low Enhanced by methoxy group

While BTZ043 is a nitro-containing prototype, methoxy-substituted analogs like this compound represent efforts to diversify the scaffold for improved pharmacokinetics and specificity.

Properties

IUPAC Name

6-methoxy-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBDNZLTNMQLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Antibacterial Activity

Mechanism of Action
6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Research indicates that compounds derived from the benzothiazine structure exhibit moderate to potent antibacterial activity against multidrug-resistant organisms, including Mycobacterium tuberculosis and Staphylococcus aureus .

Case Studies
In a study evaluating triazole-based derivatives of 6-methoxy compounds, it was found that certain analogs displayed enhanced potency against M. tuberculosis, outperforming existing treatments such as gepotidacin . The structural modifications in these derivatives were crucial for increasing their binding affinity to the DNA gyrase enzyme.

Enzyme Inhibition

Human Leukocyte Elastase Inhibition
The compound has shown promising results as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD). In vitro assays demonstrated that this compound effectively inhibited HLE activity, suggesting its potential use in managing inflammatory conditions .

Research Findings
In vivo studies further corroborated these findings, where the compound exhibited significant effects in hemorrhagic assays, indicating its therapeutic potential beyond mere antibacterial applications . The ability to modulate elastase activity positions this compound as a candidate for developing anti-inflammatory therapies.

Pharmacological Potential

Drug Development Insights
The exploration of this compound within drug discovery frameworks highlights its versatility. Its structural characteristics allow for modifications that enhance pharmacokinetic properties while retaining biological activity. For instance, research has focused on optimizing the compound's solubility and stability to improve its bioavailability .

Natural Product Synthesis
The synthesis of this compound often involves combinatorial chemistry techniques aimed at generating libraries of related molecules for high-throughput screening against various biological targets. This approach not only accelerates the discovery process but also aids in identifying lead compounds with desirable therapeutic profiles .

Summary Table of Applications

Application Area Details
Antibacterial ActivityEffective against M. tuberculosis and Staphylococcus aureus; inhibits DNA gyrase .
Enzyme InhibitionInhibits human leukocyte elastase; potential anti-inflammatory applications .
Drug DevelopmentExplored for modifications to enhance pharmacokinetics; combinatorial synthesis used .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one and analogous benzothiazine derivatives:

Table 1: Structural and Functional Comparison of Benzothiazin-3-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthetic Features Reported Biological Activity Reference
This compound 6-OCH₃ C₉H₉NO₂S 211.24 Not explicitly described in evidence; likely via nucleophilic substitution or cyclization Not specified in evidence
2-Phenyl-3,4-dihydro-1,4-benzothiazin-3-one 2-Ph C₁₃H₁₁NOS 229.29 Synthesized via cyclization; isolated as a yellow oil (85% yield) Not specified
7-Nitro-4H-1,4-benzothiazin-3-one 7-NO₂ C₈H₆N₂O₃S 210.21 Structure includes electron-withdrawing nitro group; no synthesis details Not specified
6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one 6-ClCOCH₃ C₁₀H₈ClNO₂S 241.69 Chloroacetyl group enhances electrophilicity; used in further derivatization Not specified
2-Methyl-2H-1,4-benzothiazin-3(4H)-one 2-CH₃ C₉H₉NOS 179.24 Synthesized via alkylation; commercial availability (Thermo Scientific™) Not specified
1,1-Dioxo-1,4-dihydro-2H-1λ⁶-benzo[1,4]thiazin-3-one 1,1-SO₂ C₈H₇NO₃S 197.21 Microwave-assisted cyclization with urea-H₂O₂ oxidation Scaffold for drug discovery

Key Observations:

Structural Variations: Substituent position (e.g., 6-methoxy vs. 7-nitro) and electronic nature (electron-donating vs. The chloroacetyl group in 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one introduces a reactive site for further functionalization , whereas the sulfone group in 1,1-dioxo-1,4-dihydro-2H-1λ⁶-benzo[1,4]thiazin-3-one enhances polarity and metabolic stability .

Synthetic Methods :

  • Sodium hydride in DMF is commonly used for nucleophilic substitutions (e.g., methoxy group introduction) .
  • Microwave-assisted cyclization and urea-H₂O₂ oxidation are efficient for sulfone formation .

Biological Activity Gaps :

  • While This compound lacks explicit activity data in the evidence, related compounds like 1-(6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine derivatives have demonstrated antimicrobial properties .

Research Implications

  • Targeted Modifications: Introducing bioactive moieties (e.g., thiazole, triazole) at the 6-position of this compound could enhance pharmacological profiles, as seen in 6-(2-Amino-5-methylthiazol-4-yl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one .
  • Comparative SAR Studies : Systematic structure-activity relationship (SAR) studies are needed to elucidate the impact of substituents on enzyme inhibition (e.g., α-glucosidase, α-amylase) observed in fused thiadiazole analogs .

Biological Activity

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₁O₂S. Its structure includes a benzothiazine core with a methoxy group at the 6-position, which contributes to its unique chemical properties and biological activities .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multidrug-resistant organisms. It inhibits bacterial enzymes and disrupts cell membranes, which may contribute to its antimicrobial effects .
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved are still under investigation .
  • Antioxidant Activity : Some derivatives of this compound have demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets:

  • Inhibition of Bacterial Enzymes : The compound is believed to competitively inhibit enzymes essential for bacterial survival.
  • Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to cellular disruption.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Amino-1,3-benzothiazoleContains an amino group at position 2Known for its role as a building block in drug design.
Benzothiazine DerivativesGeneral class including various substitutionsDiverse biological activities across the class.
6-MethoxyquinolineSimilar methoxy group but different core structureExhibits distinct pharmacological properties.

The presence of the methoxy group at the 6-position in this compound significantly influences its reactivity and biological activity compared to these compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, comparable to established antibiotics like streptomycin .
  • Cancer Research : A recent study indicated that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival .
  • Antioxidant Potential : Research has shown that certain derivatives possess antioxidant capabilities that can scavenge free radicals effectively, suggesting potential applications in treating oxidative stress-related diseases .

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